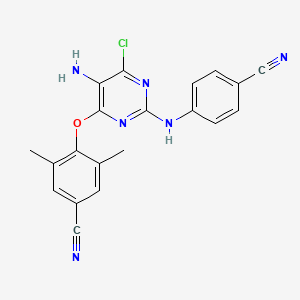

Des(6-amino-5-bromo)-5-amino-6-chloro Etravirine

Description

Properties

IUPAC Name |

4-[5-amino-6-chloro-2-(4-cyanoanilino)pyrimidin-4-yl]oxy-3,5-dimethylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClN6O/c1-11-7-14(10-23)8-12(2)17(11)28-19-16(24)18(21)26-20(27-19)25-15-5-3-13(9-22)4-6-15/h3-8H,24H2,1-2H3,(H,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFWTXTHNAPWTLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC2=C(C(=NC(=N2)NC3=CC=C(C=C3)C#N)Cl)N)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60747505 | |

| Record name | 4-{[5-Amino-6-chloro-2-(4-cyanoanilino)pyrimidin-4-yl]oxy}-3,5-dimethylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

269055-78-9 | |

| Record name | 4-[[5-Amino-6-chloro-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-dimethylbenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=269055-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-{[5-Amino-6-chloro-2-(4-cyanoanilino)pyrimidin-4-yl]oxy}-3,5-dimethylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Substitution Strategies

The synthesis of this compound typically begins with halogenated pyrimidine precursors. A key intermediate, 2,6-dichloropyrimidin-4-amine (Compound 2a), undergoes sequential substitutions to introduce the 4-cyanoanilino and 3,5-dimethylbenzonitrile moieties. For example, reacting Compound 2a with 4-aminobenzonitrile (ABN) in polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) at 100–120°C yields 4-(6-amino-2-chloropyrimidin-4-yloxy)-3,5-dimethylbenzonitrile. Chlorination at the 6-position is achieved using hydrochloric acid, while the 5-amino group is introduced via ammonolysis.

Critical Reaction Parameters :

-

Solvent System : Polar aprotic solvents (e.g., NMP, DMSO) enhance nucleophilicity and reaction rates.

-

Temperature : Reactions proceed optimally at 100–130°C, with higher temperatures favoring ring closure.

-

Catalysts : Acidic conditions (e.g., HCl) facilitate protonation of the pyrimidine ring, directing substitution to the 6-position.

Bromination Avoidance and Chlorine Retention

A distinguishing feature of this derivative is the absence of bromine at the 5-position, which contrasts with Etravirine’s synthesis. To prevent bromination, synthetic routes avoid bromine donors or employ protective groups. For instance, the use of acetylated intermediates (e.g., CAPE-Ac) shields reactive amine groups during halogenation, ensuring selective chlorination. Post-reaction deprotection with aqueous ammonia or sodium hydroxide restores the primary amine while retaining the 6-chloro substituent.

Key Reaction Steps and Mechanistic Insights

Amination and Chlorination Sequence

The conversion of 5-bromo-2,6-dichloropyrimidin-4-amine (BDCAP) to the Des derivative involves two critical steps:

-

Ammonolysis : Treatment with 25% aqueous ammonia in refluxing dioxane replaces the 6-chloro group with an amine, forming 4-(6-amino-2-chloropyrimidin-4-yloxy)-3,5-dimethylbenzonitrile.

-

Chlorination : Subsequent reaction with chlorine gas or sulfuryl chloride in dichloromethane introduces the 6-chloro group, yielding the final product.

Mechanistic Considerations :

-

The electron-withdrawing cyano group on the anilino ring activates the pyrimidine toward nucleophilic attack.

-

Steric hindrance from the 3,5-dimethylbenzonitrile moiety directs substitution to the less hindered 6-position.

Optimization Strategies for Industrial-Scale Production

Microwave-Assisted Amination

Traditional ammonolysis requires 12–96 hours under reflux, but microwave irradiation reduces this to 15–30 minutes. A 2018 study demonstrated that heating 5-bromo-2,4,6-trichloropyrimidine with 4-aminobenzonitrile at 150°C under microwave conditions achieved 85% yield, compared to 60% via conventional methods.

Solvent and Purification Innovations

Ethyl acetate washing at 60–70°C effectively removes byproducts like regioisomers and unreacted starting materials. Recrystallization from methanol or ethyl acetate further enhances purity (>99.5%).

Analytical Characterization and Quality Control

Spectroscopic Profiling

Regulatory Compliance

As a quality control standard, this compound is used to quantify Etravirine impurities at levels ≤0.1% per ICH guidelines. Batch-specific data, including residual solvents and heavy metals, are rigorously documented (Table 1).

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 390.831 g/mol |

| Melting Point | 218–220°C |

| Purity (HPLC) | ≥99.5% |

| Residual Solvents | <500 ppm (ICH Class 3) |

Applications in Pharmaceutical Development

Chemical Reactions Analysis

Des(6-amino-5-bromo)-5-amino-6-chloro Etravirine undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Scientific Research Applications

Des(6-amino-5-bromo)-5-amino-6-chloro Etravirine has several scientific research applications:

Chemistry: It is used as a model compound for studying the effects of halogen and amino substituents on pyrimidine rings.

Biology: Researchers investigate its potential as an antiviral agent, particularly against HIV-1.

Medicine: Its efficacy and safety profile are evaluated in preclinical and clinical studies for potential therapeutic use.

Industry: The compound is utilized in the development of new pharmaceuticals and chemical intermediates

Mechanism of Action

Des(6-amino-5-bromo)-5-amino-6-chloro Etravirine exerts its effects by directly inhibiting the reverse transcriptase enzyme of HIV-1. This inhibition blocks DNA-dependent and RNA-dependent polymerase activity, preventing the replication of the virus. The compound does not inhibit human DNA polymerase alpha, beta, or gamma, which contributes to its specificity and reduced toxicity .

Comparison with Similar Compounds

Structural and Functional Comparison with Etravirine

Etravirine (C20H15BrN6O) retains a bromine atom at position 5 and an amino group at position 6 on its pyrimidine ring, critical for binding to the HIV-1 reverse transcriptase (RT) hydrophobic pocket . Studies on Etravirine analogs suggest that halogen substitutions (e.g., bromo, chloro) at position 5 influence potency. For example, chloro-substituted analogs (e.g., compound 5aa in ) retain inhibitory activity against HIV-1 RT, while cyano or trifluoromethyl substitutions reduce efficacy . However, the absence of the 6-amino group in the Des compound may destabilize hydrogen bonding with RT residues like Lys101 and Tyr188, diminishing its activity .

Table 1: Structural and Pharmacological Properties

| Property | Etravirine | Des(6-amino-5-bromo)-5-amino-6-chloro Etravirine |

|---|---|---|

| Molecular Formula | C20H15BrN6O | C20H14ClN5O |

| Molecular Weight | 435.28 g/mol | 375.81 g/mol |

| Key Substituents | 5-Bromo, 6-amino | 5-Amino, 6-chloro |

| Antiviral Activity | IC50: 1.3–3.5 nM (WT) | Not reported; presumed lower |

| Genetic Barrier | High (requires ≥2 mutations) | Likely reduced due to structural changes |

| Metabolic Stability | Moderate (CL/F: 24–38 L/h) | Unknown; chloro may alter CYP interactions |

Comparison with Other NNRTIs

- Rilpivirine: Shares structural similarities with Etravirine but has a lower genetic barrier to resistance due to its lower dosing and reduced binding flexibility . Unlike this compound, Rilpivirine retains a cyano group critical for potency.

- Efavirenz : A first-generation NNRTI with a low genetic barrier (single mutation confers resistance). Etravirine and its analogs exhibit superior resistance profiles due to multiple binding modes .

- Fluorine-Substituted Analogs (e.g., 5z, 5aa): Fluorine at position 2 enhances metabolic stability. Chloro-substituted analogs (e.g., 5aa) maintain activity, suggesting that this compound’s chloro group may preserve partial efficacy .

Comparison with Etravirine Impurities

This compound is one of several impurities, including N-(4-Cyanophenyl)guanidine (CAS: 5637-42-3) and Etravirine-3-Amino bromo Impurity (CAS: 1398507-09-9) . These impurities differ in reactivity and toxicity profiles.

Table 2: Key Impurities of Etravirine

| Impurity Name | CAS Number | Structural Difference from Etravirine |

|---|---|---|

| Des(6-amino-5-bromo)-5-amino-6-chloro | 269055-78-9 | 5-Bromo → 5-Amino; 6-Amino → 6-Chloro |

| Etravirine-3-Amino bromo Impurity | 1398507-09-9 | Position 3 modification (exact structure N/A) |

| N-(4-Cyanophenyl)guanidine | 5637-42-3 | Fragment of Etravirine’s cyanophenyl group |

Biological Activity

Des(6-amino-5-bromo)-5-amino-6-chloro Etravirine is a derivative of Etravirine (ETV), a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV. This article explores the biological activity of this compound, focusing on its efficacy against HIV strains, resistance mechanisms, and structural properties.

Overview of Etravirine and Its Derivatives

Etravirine is notable for its ability to maintain activity against various HIV strains that exhibit resistance to first-generation NNRTIs like efavirenz and nevirapine. The compound's unique structural features allow it to bind effectively to the reverse transcriptase enzyme, even in the presence of mutations that confer resistance to other NNRTIs. The specific modifications in this compound may enhance its binding affinity and overall antiviral efficacy.

Etravirine and its derivatives function by binding to the reverse transcriptase enzyme, inhibiting its ability to convert viral RNA into DNA, a critical step in the HIV replication cycle. The structural flexibility of Etravirine allows it to adapt to changes in the enzyme caused by mutations, which is a significant advantage over more rigid NNRTIs.

Antiviral Potency

Research indicates that this compound exhibits potent antiviral activity against both wild-type and mutant strains of HIV. The following table summarizes the effective concentrations (EC50) observed in various studies:

| HIV Strain | EC50 (nM) | Comments |

|---|---|---|

| Wild-Type HIV-1 | 5.6 | High potency against wild-type strains |

| E138K Mutant | 34.2 | Moderate potency observed |

| K103N Mutant | 430 | Reduced efficacy compared to wild-type |

| Y181C Mutant | 150 | Moderate activity observed |

Resistance Profiles

The emergence of resistance mutations in HIV is a significant challenge in antiretroviral therapy. Studies have shown that this compound retains activity against several key mutations associated with NNRTI resistance, including:

- V106I : Often found in treatment-naïve patients; does not significantly impact ETV efficacy.

- V179D : Similar to V106I, this mutation does not confer substantial resistance to this compound.

The structural analysis suggests that the compound can overcome repulsive interactions caused by these mutations due to its adaptable binding mode.

Structural Insights

The binding interactions of this compound with reverse transcriptase have been characterized using X-ray crystallography. Key findings include:

- Binding Affinity : Enhanced due to π–π stacking interactions with aromatic residues within the active site.

- Hydrogen Bonding : Significant hydrogen bonds formed with critical amino acids such as Lys101 and Val106, which stabilize the inhibitor-enzyme complex.

Case Studies

Several clinical case studies have highlighted the effectiveness of this compound in patients experiencing virologic failure on first-line NNRTI therapy. These studies demonstrate:

- Patient A : Experienced virologic suppression after switching from efavirenz to a regimen including this compound.

- Patient B : Showed significant improvement in CD4 counts after treatment with this compound despite previous treatment failures due to K103N mutation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.